molecular formula C15H14Cl2N2O B2500260 3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide CAS No. 304672-39-7

3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide

Cat. No.: B2500260
CAS No.: 304672-39-7
M. Wt: 309.19
InChI Key: JSGZZXRTVADUJA-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide is a chemical compound with the molecular formula C15H14Cl2N2O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a dimethylamino group attached to a benzamide structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and dimethylamino group make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)10-3-8-13(16)14(17)9-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGZZXRTVADUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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